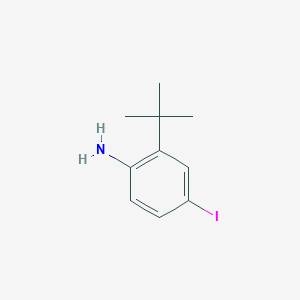

2-Tert-butyl-4-iodoaniline

Description

BenchChem offers high-quality 2-Tert-butyl-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQKQJQWOHPTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478882 | |

| Record name | 2-TERT-BUTYL-4-IODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881057-14-3 | |

| Record name | 2-TERT-BUTYL-4-IODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Tert-butyl-4-iodoaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butyl-4-iodoaniline is a substituted aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features—a bulky tert-butyl group, a reactive iodine atom, and a nucleophilic amino group—provide a scaffold for the synthesis of a diverse range of complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of 2-tert-butyl-4-iodoaniline, detailed protocols for its synthesis and purification, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-tert-butyl-4-iodoaniline is fundamental to its application in research and development. The following table summarizes its key physical and chemical characteristics. It is important to note that while some of these properties have been experimentally determined for related compounds, specific experimental data for 2-tert-butyl-4-iodoaniline is limited, and some values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄IN | [PubChem][1] |

| Molecular Weight | 275.13 g/mol | [PubChem][1] |

| Appearance | Brown to black liquid (Predicted) | [ChemicalBook][2] |

| Boiling Point | 294.2 ± 33.0 °C (Predicted) | [ChemicalBook][2] |

| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][2] |

| CAS Number | 128318-63-8 | [PubChem][1] |

| XLogP3 | 3.6 (Computed) | [PubChem][1] |

| Hydrogen Bond Donors | 1 | [PubChem][1] |

| Hydrogen Bond Acceptors | 1 | [PubChem][1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-tert-butyl-4-iodoaniline.

Mass Spectrometry

The mass spectrum of 2-tert-butyl-4-iodoaniline provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 275, corresponding to the molecular weight of the compound.[1] A prominent fragment would likely be the loss of a methyl group from the tert-butyl substituent, resulting in a peak at m/z 260. Another significant fragmentation pathway could involve the loss of the entire tert-butyl group, leading to a peak at m/z 218.

A generalized fragmentation workflow is depicted below:

Caption: Predicted mass spectrometry fragmentation of 2-tert-butyl-4-iodoaniline.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-tert-butyl-4-iodoaniline would exhibit characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available on PubChem.[4] Key expected peaks include:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions in the 2850-2970 cm⁻¹ range, corresponding to the tert-butyl group.

-

C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Typically observed in the 1250-1350 cm⁻¹ region.

-

C-I Stretching: A peak in the lower frequency region, generally below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

tert-Butyl Protons: A singlet integrating to 9 protons, expected around 1.3 ppm.

-

Amine Protons: A broad singlet integrating to 2 protons, with a chemical shift that can vary depending on the solvent and concentration.

-

Aromatic Protons: Three distinct signals in the aromatic region (6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the amino group, and the proton between the tert-butyl and iodo groups.

-

-

¹³C NMR:

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom being significantly upfield due to the heavy atom effect.

-

Synthesis and Purification

The synthesis of 2-tert-butyl-4-iodoaniline can be approached through several synthetic strategies, typically involving the iodination of a substituted aniline precursor. The following is a generalized, yet detailed, protocol that can serve as a starting point for its synthesis in a laboratory setting. This protocol is adapted from established methods for the iodination of anilines.[4][5]

Synthetic Protocol: Iodination of 4-tert-butylaniline

This method involves the direct iodination of 4-tert-butylaniline using iodine monochloride (ICl) or an iodine/oxidant system. The ortho-directing effect of the amino group, sterically hindered by the tert-butyl group, should favor iodination at the 2-position.

Materials:

-

4-tert-butylaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Sodium bisulfite (NaHSO₃)

-

An appropriate solvent (e.g., dichloromethane, ethanol, or acetic acid)

-

Petroleum ether or hexane for recrystallization

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1 equivalent) in the chosen solvent.

-

Addition of Base: Add sodium bicarbonate (1.5-2 equivalents) to the solution to neutralize the HI formed during the reaction.

-

Iodination: Cool the mixture in an ice bath. Slowly add a solution of iodine (1 equivalent) in the same solvent to the reaction mixture over a period of 30-60 minutes with vigorous stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine.

-

If an organic solvent was used, separate the organic layer. If an aqueous or alcoholic solvent was used, extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol: Recrystallization and Chromatography

Purification of the crude 2-tert-butyl-4-iodoaniline is essential to remove any unreacted starting materials and side products.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, methanol).

-

Slowly add a co-solvent in which the compound is less soluble (e.g., water or petroleum ether) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For higher purity, the product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for eluting the desired product.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Tert-butyl-4-iodoaniline for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Tert-butyl-4-iodoaniline, a critical building block in modern medicinal chemistry. We will explore its chemical properties, identify reputable commercial suppliers, detail essential quality control methodologies, and present practical applications in synthetic protocols. The objective is to equip researchers with the necessary knowledge to confidently source and effectively utilize this versatile intermediate in their drug discovery programs.

Introduction to 2-Tert-butyl-4-iodoaniline: A Key Synthetic Intermediate

2-Tert-butyl-4-iodoaniline, with the CAS number 128318-63-8, is an aromatic amine that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a bulky tert-butyl group and a reactive iodine atom on the aniline scaffold, provides a unique combination of steric influence and functional handles for a variety of chemical transformations.

The tert-butyl group can direct reactions to specific positions and can enhance the solubility of the resulting compounds in organic solvents. The iodo-substituent is an excellent leaving group in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in the construction of carbon-carbon and carbon-nitrogen bonds. The amino group, in turn, can be readily derivatized to form amides, sulfonamides, and other functional groups, further expanding its synthetic utility.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C10H14IN | [1][2] |

| Molecular Weight | 275.13 g/mol | [1][2] |

| CAS Number | 128318-63-8 | [1][2] |

| Appearance | White to off-white or light green to dark brown crystalline powder | [1][3] |

| Purity | Typically >97% or >98% | [1][4] |

| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment, under an inert atmosphere.[1][5] |

Commercial Suppliers of 2-Tert-butyl-4-iodoaniline

The quality and purity of starting materials are paramount in drug development to ensure the reliability and reproducibility of synthetic routes and the safety of the final active pharmaceutical ingredient (API).[6][7] Several chemical suppliers specialize in providing high-purity intermediates for research and commercial scales. Below is a comparative table of some commercial suppliers of 2-Tert-butyl-4-iodoaniline.

| Supplier | Product Name/Number | Purity | Available Quantities |

| BLDpharm | 4-(tert-Butyl)-2-iodoaniline | Not specified | Inquire |

| AiFChem | 4-(tert-Butyl)-2-iodoaniline hydrochloride | Not specified | Inquire |

| Henan Allgreen Chemical Co., Ltd | 4-tert-Butyl-2-iodo-aniline | 98% | Inquire |

| Sunway Pharm Ltd | 4-(tert-butyl)-2-iodoaniline | 97% | 100mg - 250g |

| ChemicalBook | 4-tert-Butyl-2-iodo-aniline | Varies by supplier | Varies by supplier |

It is crucial to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Quality Control and Analytical Methods

Ensuring the identity and purity of 2-Tert-butyl-4-iodoaniline is a critical first step in any synthetic workflow. A combination of analytical techniques should be employed for comprehensive characterization.

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is the primary method for confirming the identity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity and identifying volatile impurities.[8]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any non-volatile impurities.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

The following diagram illustrates a typical workflow for the quality control of incoming 2-Tert-butyl-4-iodoaniline.

Caption: Quality control workflow for 2-Tert-butyl-4-iodoaniline.

Applications in Drug Discovery and Organic Synthesis

Iodoanilines are valuable building blocks in the synthesis of a wide array of biologically active molecules.[9] They are particularly useful in the construction of heterocyclic compounds, which are prevalent in many drug scaffolds.[10][11] For instance, the indole and indoline moieties, which can be synthesized from aniline derivatives, are found in numerous pharmaceuticals with applications in oncology, infectious diseases, and neurology.[10][11]

Illustrative Synthetic Application: Suzuki-Miyaura Cross-Coupling

A common application of 2-Tert-butyl-4-iodoaniline is in palladium-catalyzed cross-coupling reactions. The following scheme illustrates a generic Suzuki-Miyaura reaction, where an aryl or heteroaryl group (Ar) is coupled to the aniline core. This reaction is a powerful tool for creating complex molecular architectures.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Tert-butyl-4-iodoaniline. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

2-Tert-butyl-4-iodoaniline (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a dry reaction vial, add 2-Tert-butyl-4-iodoaniline, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the 1,4-dioxane and water via syringe.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Proper handling of 2-Tert-butyl-4-iodoaniline is essential to ensure laboratory safety. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[12][13][14]

Key Safety Information:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[15][13][14] Causes skin, eye, and respiratory tract irritation.[15][13][14] May be light sensitive.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands and any exposed skin thoroughly after handling.[15][13] Do not eat, drink, or smoke when using this product.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][16] Protect from direct sunlight.[16][13]

Conclusion

2-Tert-butyl-4-iodoaniline is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its unique structural features allow for a wide range of chemical transformations, making it a key intermediate for accessing novel chemical space. By carefully selecting reputable suppliers, implementing rigorous quality control measures, and adhering to safe handling practices, researchers can confidently and effectively utilize this compound to advance their research programs.

References

- Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved January 28, 2026.

- AiFChem. (n.d.). 4-(tert-Butyl)-2-iodoaniline hydrochloride | 1799421-08-1. Retrieved January 28, 2026.

- PubChem. (n.d.). 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330. Retrieved January 28, 2026.

- Brewster, R. Q. (n.d.). p-IODOANILINE. Organic Syntheses Procedure. Retrieved January 28, 2026.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-tert-Butylaniline. Retrieved January 28, 2026.

- FramoChem. (n.d.). Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing. Retrieved January 28, 2026.

- Xu, Y.-H., Wang, C., & Qu, F. (2008). 2-Chloro-4-iodoaniline.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - 4-Iodoaniline for synthesis. Retrieved January 28, 2026.

- Oceanic Pharmachem. (n.d.). Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused. Retrieved January 28, 2026.

- Google Patents. (n.d.).

- Sarex blog. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved January 28, 2026.

- BLDpharm. (n.d.). Reliable research chemicals supplier. Retrieved January 28, 2026.

- Henan Allgreen Chemical Co., Ltd. (n.d.). 4-tert-Butyl-2-iodo-aniline CAS NO.128318-63-8. Retrieved January 28, 2026.

- Alfa Aesar. (2025, September 5).

- ChemicalBook. (2025, July 16). 4-tert-Butyl-2-iodo-aniline | 128318-63-8. Retrieved January 28, 2026.

- Calibre Chemicals. (n.d.). Industrial Applications of 2-Iodoaniline in Organic Synthesis. Retrieved January 28, 2026.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Iodoaniline. Retrieved January 28, 2026.

- National Center for Biotechnology Information. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. PMC. Retrieved January 28, 2026.

- Univar Solutions. (n.d.). Reliable, High-Purity Solvents Supplier for Pharmaceutical Ingredients. Retrieved January 28, 2026.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Method Development of 2-tert-Butyl-4-hydroxyanisole. Retrieved January 28, 2026.

- BLDpharm. (n.d.). 4-(tert-Butyl)-2-iodoaniline | 128318-63-8. Retrieved January 28, 2026.

- ResearchGate. (2025, August 6). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Retrieved January 28, 2026.

- Calibre Chemicals. (n.d.). 4-Iodoaniline Manufacturer. Retrieved January 28, 2026.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 28, 2026.

- ChemRxiv. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Retrieved January 28, 2026.

- ChemBuyersGuide.com. (n.d.). Chemical Suppliers. Retrieved January 28, 2026.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved January 28, 2026.

- PubChem. (n.d.). 2-Iodoaniline | C6H6IN | CID 11995. Retrieved January 28, 2026.

- TCI Chemicals. (n.d.). 4-Iodoaniline | 540-37-4. Retrieved January 28, 2026.

- Sunway Pharm Ltd. (n.d.). 4-(tert-butyl)-2-iodoaniline - CAS:128318-63-8. Retrieved January 28, 2026.

- Sigma-Aldrich. (n.d.). 4-tert-Butylaniline 99 769-92-6. Retrieved January 28, 2026.

Sources

- 1. Customized 4-tert-Butyl-2-iodo-aniline CAS NO.128318-63-8 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 2. 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calibrechem.com [calibrechem.com]

- 4. 4-(tert-butyl)-2-iodoaniline - CAS:128318-63-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 128318-63-8|4-(tert-Butyl)-2-iodoaniline|BLD Pharm [bldpharm.com]

- 6. Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 10. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic data for 2-Tert-butyl-4-iodoaniline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 2-Tert-butyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Tert-butyl-4-iodoaniline, a substituted aniline with potential applications in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive reference, employing established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to elucidate its structural characteristics. By offering a detailed interpretation of expected spectral features, this guide aims to facilitate the unambiguous identification and characterization of 2-Tert-butyl-4-iodoaniline in a research setting. Furthermore, it includes standardized, field-proven protocols for the acquisition of such data, ensuring a framework for experimental validation.

Introduction and Molecular Structure Analysis

2-Tert-butyl-4-iodoaniline (C₁₀H₁₄IN, Molar Mass: 275.13 g/mol ) is a halogenated and alkylated aniline derivative. Such compounds are valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and materials science. The precise substitution pattern on the aniline ring dictates its reactivity and potential biological activity, making unequivocal structural verification paramount. Spectroscopic analysis is the cornerstone of this verification process.

The molecular architecture of 2-Tert-butyl-4-iodoaniline features three key substituents on the benzene ring, each exerting distinct electronic and steric effects that govern its spectroscopic signature:

-

Amino (-NH₂) Group: An activating, electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This shielding effect significantly influences the chemical shifts of nearby protons and carbons.

-

Iodine (-I) Atom: An electronegative halogen that exerts a deactivating, electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, directing electrophilic substitution to the ortho and para positions. Its large atomic size also contributes to steric hindrance.

-

Tert-butyl (-C(CH₃)₃) Group: A bulky, electron-donating alkyl group through induction and hyperconjugation. Its steric bulk can influence the conformation of the molecule and the local environment of adjacent atoms.

The interplay of these effects results in a unique and predictable spectroscopic fingerprint, which will be deconstructed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 2-Tert-butyl-4-iodoaniline are detailed below, assuming a standard deuterated chloroform (CDCl₃) solvent.

Caption: Molecular structure of 2-Tert-butyl-4-iodoaniline with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and tert-butyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-6 | ~ 7.35 | d | J ≈ 2.0 | 1H | Deshielded by the adjacent iodine atom and ortho to the amino group. |

| H-5 | ~ 7.10 | dd | J ≈ 8.5, 2.0 | 1H | Coupled to both H-3 (meta) and H-6 (ortho). |

| H-3 | ~ 6.80 | d | J ≈ 8.5 | 1H | Shielded by the para-amino group and ortho to the tert-butyl group. |

| -NH₂ | ~ 3.80 | br s | - | 2H | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |

| -C(CH₃)₃ | ~ 1.25 | s | - | 9H | Strong singlet due to the nine equivalent methyl protons of the tert-butyl group. |

Table 1: Predicted ¹H NMR data for 2-Tert-butyl-4-iodoaniline in CDCl₃.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-NH₂) | ~ 145.5 | Attached to the electron-donating amino group, resulting in a downfield shift. |

| C-4 (C-I) | ~ 82.0 | The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the directly attached carbon. |

| C-2 (C-tert-butyl) | ~ 138.0 | Quaternary carbon, deshielded by the bulky alkyl substituent. |

| C-5 | ~ 137.5 | Deshielded by the adjacent iodine atom. |

| C-6 | ~ 128.0 | Influenced by the ortho-amino and para-iodo groups. |

| C-3 | ~ 125.0 | Shielded by the para-amino group. |

| C-7 (-C (CH₃)₃) | ~ 34.0 | Quaternary carbon of the tert-butyl group. |

| C-8 (-C(CH₃ )₃) | ~ 31.5 | Methyl carbons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR data for 2-Tert-butyl-4-iodoaniline in CDCl₃.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides critical information about the functional groups present in a molecule. The predicted characteristic absorption bands for 2-Tert-butyl-4-iodoaniline are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2960 - 2870 | C-H Stretch | tert-butyl Group | Strong |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600 & 1500 | C=C Stretch | Aromatic Ring | Medium (two bands) |

| ~ 1270 | C-N Stretch | Aromatic Amine | Strong |

| Below 600 | C-I Stretch | Iodoalkane | Medium to Strong |

Table 3: Predicted characteristic IR absorption bands for 2-Tert-butyl-4-iodoaniline.

The presence of two distinct peaks in the 3450-3350 cm⁻¹ region is a hallmark of a primary amine. The strong C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the saturated tert-butyl group.

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern, which can be used to confirm the molecular weight and aspects of the structure.

-

Predicted Molecular Ion (M⁺): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 275 , corresponding to the molecular weight of the compound (C₁₀H₁₄IN).

-

Key Fragmentation Pathways: The molecular ion is energetically unstable and will fragment. The most probable fragmentation involves the loss of a methyl radical to form a highly stable secondary benzylic carbocation.

Caption: Primary fragmentation pathway for 2-Tert-butyl-4-iodoaniline in EI-MS.

Predicted Key Fragments:

| m/z | Proposed Fragment | Notes |

| 275 | [C₁₀H₁₄IN]⁺ | Molecular Ion (M⁺) |

| 260 | [C₉H₁₁IN]⁺ | Loss of a methyl radical (-CH₃). This is expected to be the base peak due to the stability of the resulting cation. |

| 148 | [C₉H₁₁N]⁺ | Loss of an iodine radical (-I) from the m/z 260 fragment. |

| 133 | [C₈H₈N]⁺ | Loss of a methyl group from the m/z 148 fragment. |

Table 4: Predicted major fragments in the mass spectrum of 2-Tert-butyl-4-iodoaniline.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized experimental protocols are recommended.

NMR Spectroscopy Acquisition Workflow

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

-

Causality: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for many organic compounds and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. Shimming is crucial for obtaining sharp, well-resolved peaks by ensuring the magnetic field is uniform across the sample.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of 2-Tert-butyl-4-iodoaniline with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Trustworthiness: The KBr pellet method is a self-validating system for solid samples as it minimizes interfering solvent absorptions. A properly pressed, clear pellet ensures good signal quality.

Mass Spectrometry Protocol

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is standardized to allow for reproducible fragmentation patterns that can be compared across different instruments.

-

-

Analysis:

-

Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

-

Expertise: EI is the method of choice for relatively small, volatile, and thermally stable molecules like 2-Tert-butyl-4-iodoaniline as it reliably produces a molecular ion and a rich, structurally informative fragmentation pattern.

Conclusion

The structural characterization of 2-Tert-butyl-4-iodoaniline can be confidently achieved through a combined spectroscopic approach. The predicted ¹H NMR spectrum is distinguished by three unique aromatic signals, a broad amine signal, and a prominent tert-butyl singlet. The ¹³C NMR spectrum is characterized by the significantly shielded carbon atom attached to the iodine. The IR spectrum will prominently feature the dual N-H stretching bands of the primary amine. Finally, the mass spectrum should confirm the molecular weight of 275 g/mol and show a characteristic base peak at m/z 260, corresponding to the loss of a methyl group. This guide provides a robust predictive framework for researchers to validate the synthesis and purity of this valuable chemical intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved January 27, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved January 27, 2026, from [Link]

Technical Guide: Stability and Storage of 2-Tert-butyl-4-iodoaniline

The following technical guide details the stability profile and storage protocols for 2-Tert-butyl-4-iodoaniline , a specialized intermediate used frequently in the synthesis of soluble polyimides and sterically hindered biphenyl ligands.

This guide is structured to provide actionable, high-integrity data for researchers requiring strict purity control.

Compound Identity:

-

CAS Number: 881057-14-3[][5]

-

Molecular Formula: C₁₀H₁₄IN

-

Physical State: Off-white to pale brown crystalline solid

Part 1: Physicochemical Stability Profile

To store this compound effectively, one must understand the specific molecular vulnerabilities introduced by its substituents. The molecule features two conflicting stability factors: the stabilizing steric bulk of the tert-butyl group and the destabilizing lability of the carbon-iodine bond.

Photolytic Instability (The Primary Hazard)

The carbon-iodine (C–I) bond at the para position is the weakest link in the molecule.

-

Mechanism: Exposure to UV or visible light (blue spectrum) excites the C–I bond, leading to homolytic cleavage. This generates an aryl radical and an iodine radical.

-

Consequence: The aryl radical abstracts a hydrogen atom from the solvent or moisture, reverting the compound to 2-tert-butylaniline (the de-iodinated impurity). The liberated iodine radical (

) dimerizes to -

Visual Indicator: A shift from off-white to yellow or brown indicates significant photolytic degradation.

Oxidative Susceptibility

While the tert-butyl group at the ortho position provides steric protection to the amine nitrogen, it does not render it immune to oxidation.

-

Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, can oxidize the amine (

) to hydroxylamines or nitroso species. -

Risk Factor: High surface area (fine powder) increases oxidative exposure.

Thermal Stability

The compound is a crystalline solid with a melting point typically in the range of 60–65 °C (based on structural analogs).

-

Risk: Storage above 30 °C does not immediately degrade the compound but accelerates the kinetics of the photolytic and oxidative pathways described above.

Part 2: Storage & Handling Protocols[9][10]

A. Long-Term Storage (Shelf Life > 3 Months)

For maintaining >99% purity over extended periods (e.g., drug development libraries), strict adherence to the "Cold-Dark-Inert" protocol is required.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows radical propagation kinetics and oxidative turnover. |

| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces |

| Container | Amber Glass Vial | Blocks UV/Blue light (<450 nm) to prevent C–I bond cleavage. |

| Closure | PTFE-lined Screw Cap | Ensures chemical resistance and an airtight seal against moisture/oxygen. |

| Desiccant | Silica Gel Packet (Secondary) | Prevents hydrolysis-driven side reactions; store the vial inside a desiccated jar. |

B. Short-Term / Benchtop Handling

-

Light: Handle under low-light conditions or use amber glassware. If amber glassware is unavailable, wrap flasks in aluminum foil immediately.

-

Solvent Choice: When in solution, avoid protic solvents (like methanol) for extended periods under light, as they facilitate radical hydrogen abstraction. Dichloromethane (DCM) or Toluene are preferred for temporary processing.

-

Tools: Use stainless steel or glass spatulas. Avoid iron-rich tools if the compound is wet, to prevent trace metal catalysis.

Part 3: Quality Control & Degradation Monitoring

Before using 2-Tert-butyl-4-iodoaniline in sensitive metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), verification of purity is essential. The de-iodinated byproduct is a chain-terminator in polymerization reactions.

QC Workflow

-

Visual Inspection:

-

Pass: White to off-white crystals.

-

Fail: Dark brown, sticky, or liquid-phase separation (indicates severe degradation).

-

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Hexanes:Ethyl Acetate (9:1).

-

Detection: UV (254 nm).

-

Observation: The de-iodinated impurity (2-tert-butylaniline) will be more polar (lower

) or distinct from the parent iodo-compound depending on the stationary phase.

-

-

1H-NMR Validation:

-

Check for the loss of the aromatic protons characteristic of the para-substituted system. The appearance of a triplet/multiplet pattern typical of a mono-substituted (ortho only) ring indicates de-iodination.

-

Part 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes that storage conditions must mitigate.

Figure 1: Primary degradation pathways. Light exposure drives rapid de-iodination, while oxygen drives slow amine degradation.

Part 5: Storage Decision Tree

Use this logic flow to determine the appropriate storage method based on your usage timeline.

Figure 2: Storage protocol decision matrix based on usage timeline.

References

- Google Patents. (2009). CN101531598A - Tert-butyl benzidine and preparation method thereof. (Describes synthesis and handling of the intermediate).

Sources

- 1. CN103910882A - A kind of high Tg soluble polyimide and preparation method thereof - Google Patents [patents.google.com]

- 3. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]

- 4. CN101531598A - Tert-butyl benzidine and preparation method thereof - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Customized 4-tert-Butyl-2-iodo-aniline CAS NO.128318-63-8 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 7. 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of a Well-Positioned Building Block

An In-Depth Guide to the Application of 2-Tert-butyl-4-iodoaniline in the Synthesis of Pharmaceutical Intermediates

In the intricate field of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. 2-Tert-butyl-4-iodoaniline is a highly valued precursor, embodying a strategic combination of structural features that grant chemists precise control over molecular architecture. Its utility is rooted in the orthogonal reactivity of its three key components: a nucleophilic amino group, a sterically demanding tert-butyl substituent, and a highly reactive iodo group positioned for versatile cross-coupling reactions.

The bulky tert-butyl group is not merely a passive substituent; it serves as a "conformational lock," influencing the molecule's three-dimensional shape to enhance binding affinity and selectivity for biological targets.[1][2] Furthermore, its steric shield can protect adjacent functionalities from metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile.[3] The true synthetic power of this molecule, however, lies in the carbon-iodine bond at the 4-position. Iodine's high reactivity as a leaving group in palladium-catalyzed cross-coupling reactions enables the facile construction of carbon-carbon and carbon-heteroatom bonds under mild conditions, a necessity for the synthesis of complex and delicate pharmaceutical agents. This guide provides a detailed exploration of 2-tert-butyl-4-iodoaniline, offering both the theoretical basis and practical protocols for its application in pharmaceutical research and development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of 2-tert-butyl-4-iodoaniline are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(tert-butyl)-2-iodoaniline | [4] |

| Molecular Formula | C₁₀H₁₄IN | [4] |

| Molecular Weight | 275.13 g/mol | [4] |

| Appearance | Brown to black liquid or solid | [5] |

| Boiling Point | 294.2 ± 33.0 °C (Predicted) | [5] |

| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.86 ± 0.10 (Predicted) | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. | [6] |

Handling and Safety Precautions

Substituted iodoanilines require careful handling to minimize exposure and ensure laboratory safety.[7]

-

General Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9] Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[8][10]

-

Health Hazards: Iodoanilines can cause skin, eye, and respiratory tract irritation.[7] They may be harmful if inhaled, swallowed, or absorbed through the skin.[7] Some aniline derivatives are associated with methemoglobinemia, which can cause cyanosis (a bluish discoloration of the skin).[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][8] This compound is light-sensitive, and proper storage is crucial to prevent degradation.[6][7]

The Chemist's Rationale: Why Choose 2-Tert-butyl-4-iodoaniline?

The decision to use this specific precursor is driven by the distinct advantages conferred by its unique substitution pattern. This rational design is a cornerstone of modern drug discovery, enabling the synthesis of molecules with tailored properties.

Caption: Strategic advantages conferred by 2-tert-butyl-4-iodoaniline's functional groups.

-

The tert-Butyl Group: This bulky group imposes significant steric hindrance, which can be leveraged to control reactivity at the adjacent amino group and to dictate the preferred conformation of the final molecule. This conformational rigidity is often crucial for achieving high-affinity binding to the active site of a target protein, such as a kinase.[11]

-

The Iodo Group: The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive in the oxidative addition step of palladium-catalyzed cross-coupling cycles. This high reactivity allows for the use of milder reaction conditions, which preserves thermally sensitive functional groups elsewhere in the molecule. It is the ideal handle for introducing molecular complexity.

-

The Amino Group: The aniline nitrogen serves as a versatile nucleophile and a key hydrogen bonding element. It can be acylated, alkylated, or used as an anchor point for constructing heterocyclic ring systems, such as quinazolines and pyrazoles, which are common scaffolds in many kinase inhibitors.[12][13][14]

Core Application: Palladium-Catalyzed Cross-Coupling Protocols

The primary utility of 2-tert-butyl-4-iodoaniline is as a substrate in cross-coupling reactions to form new C-C bonds. Below are detailed protocols for two of the most powerful and relevant transformations: the Suzuki-Miyaura and Sonogashira couplings.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[15][16] This is a premier method for constructing the biaryl motifs prevalent in many pharmaceutical agents.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a generic arylboronic acid to synthesize a 4-aryl-2-tert-butylaniline derivative.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| 2-tert-butyl-4-iodoaniline | 275.13 | 275 mg | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-tert-butyl-4-iodoaniline (275 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Solvent Degassing: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be previously degassed by bubbling with an inert gas for at least 30 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is critical for reproducible, high-yielding reactions.

-

Reaction Execution: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing rigid alkyne linkers into molecular scaffolds, a common strategy in the design of Type-II kinase inhibitors.[11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[19][20]

Caption: Interlinked catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a terminal alkyne to form a 2-tert-butyl-4-(alkynyl)aniline.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| 2-tert-butyl-4-iodoaniline | 275.13 | 275 mg | 1.0 | 1.0 |

| Terminal Alkyne | Varies | Varies | 1.1 | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 5 mL | - | Solvent/Base |

| Tetrahydrofuran (THF) | - | 5 mL | - | Solvent |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: To a 25 mL Schlenk flask with a stir bar, add 2-tert-butyl-4-iodoaniline (275 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Evacuate and Backfill: Seal the flask, evacuate the atmosphere, and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert environment. Causality: The copper(I) alkynilide intermediate is sensitive to oxidative homocoupling (Glaser coupling) in the presence of oxygen, which would lead to unwanted alkyne dimers and reduced yield.

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir for 5 minutes to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe at room temperature.

-

Reaction Execution: Stir the reaction at room temperature. A gentle exotherm may be observed. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitoring: Monitor the reaction by TLC. The formation of a triethylammonium iodide salt precipitate is a visual indicator of reaction progress. Completion is usually achieved in 2-6 hours.

-

Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The triethylamine can be co-evaporated with toluene. Purify the resulting residue by flash column chromatography on silica gel (hexane/ethyl acetate) to isolate the pure aryl-alkyne product.

Case Study: A Synthetic Workflow for a Kinase Inhibitor Scaffold

This workflow illustrates how the previously described protocols can be integrated into a multi-step synthesis to build a core structure found in many kinase inhibitors.

Caption: Synthetic workflow from the precursor to a heterocyclic kinase inhibitor scaffold.

This hypothetical pathway first utilizes a Sonogashira coupling to install an alkyne. The resulting intermediate possesses both an amino group and an alkyne in a specific orientation that can be exploited for a subsequent cyclization reaction (e.g., a Larock indole synthesis or related cyclization) to form a fused heterocyclic system, a privileged scaffold in pharmaceutical chemistry.[21]

Conclusion

2-Tert-butyl-4-iodoaniline is more than a simple chemical; it is a strategically designed tool for molecular construction. The interplay between its sterically influential tert-butyl group and the synthetically versatile iodoaniline core provides a robust platform for developing complex pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings represent reliable and field-tested methods for leveraging this precursor's full potential. By understanding the causality behind each procedural step, from the necessity of an inert atmosphere to the specific role of each reagent, researchers can confidently and efficiently advance their drug discovery programs, building upon this foundational block to create the next generation of therapeutic agents.

References

-

Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis . PharmaCompass. [Link]

-

Material Safety Data Sheet - 4-Iodoaniline, 99% . Cole-Parmer. [Link]

-

2-tert-Butyl-4-hydroxyanisole PubChem Entry . National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 . ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling . ResearchGate. [Link]

-

Synthesis of quinazolines as tyrosine kinase inhibitors . PubMed. [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing . Sonalashen. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Recent Advances in Sonogashira Reactions . ResearchGate. [Link]

-

Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1) . PubMed. [Link]

-

4-Tert-butyl-2-iodo-aniline PubChem Entry . National Center for Biotechnology Information. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds . ChemRxiv. [Link]

-

4-Iodoaniline Safety Data Sheet . Thermo Fisher Scientific. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . University of California, San Diego. [Link]

-

Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States . National Institutes of Health. [Link]

-

Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide . Royal Society of Chemistry. [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. [Link]

-

The tert-butyl group in chemistry and biology . ResearchGate. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies . MDPI. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][22]-Fused Indole Heterocycles . National Institutes of Health. [Link]

-

2-Chloro-4-iodoaniline . ResearchGate. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline . GSC Online Press. [Link]

-

Suzuki Coupling Mechanism . YouTube. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman Institute of Technology. [Link]

-

Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry . ResearchGate. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds . PubMed. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butyl-2-iodo-aniline | 128318-63-8 [chemicalbook.com]

- 6. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. calibrechem.com [calibrechem.com]

Application Notes and Protocols for the Sonogashira Coupling of 2-Tert-butyl-4-iodoaniline

Introduction: The Strategic Importance of Arylethynyl Anilines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of complex molecules.[1][3] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the resulting arylethynyl motifs are crucial structural components.[1][4] Specifically, the synthesis of arylethynyl anilines provides valuable building blocks for pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires.[1][5][6]

This guide provides a detailed examination of the Sonogashira coupling as applied to 2-tert-butyl-4-iodoaniline, a sterically hindered and electron-rich substrate. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this reaction, troubleshoot potential challenges, and adapt the methodologies to their specific synthetic targets.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for rational protocol design and optimization. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

The Palladium Cycle: The Cross-Coupling Engine

The palladium cycle is the core of the C-C bond formation. It commences with the oxidative addition of the aryl halide (in this case, 2-tert-butyl-4-iodoaniline) to a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The subsequent crucial step is transmetalation, where an acetylide species, generated in the copper cycle, is transferred to the palladium center. The final step is reductive elimination, which forms the desired arylethynyl aniline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7]

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to facilitate the formation of a reactive copper acetylide intermediate.[1][8] The terminal alkyne reacts with the copper(I) salt, often in the presence of the amine base, to form the copper acetylide.[8] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.[1][9] The amine base serves to deprotonate the terminal alkyne, facilitating the formation of the acetylide.[7][8]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocols for the Sonogashira Coupling of 2-Tert-butyl-4-iodoaniline

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of 2-tert-butyl-4-iodoaniline with a representative terminal alkyne, phenylacetylene. These protocols are intended as a starting point and may require optimization depending on the specific alkyne coupling partner.

Materials and Reagents

-

Aryl Halide: 2-Tert-butyl-4-iodoaniline

-

Alkyne: Phenylacetylene

-

Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂][7]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (TEA), Diisopropylamine (DIPA), or Diisopropylethylamine (DIPEA)

-

Ligand (optional): Triphenylphosphine (PPh₃)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Note on Reagent Purity: The success of the Sonogashira coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. It is crucial to use freshly distilled and degassed solvents and to handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol represents a standard and widely applicable method for the Sonogashira coupling.

Reaction Setup:

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-tert-butyl-4-iodoaniline (1.0 mmol, 1.0 equiv).

-

Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous, degassed solvent (e.g., THF, 5 mL).

-

Add the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Precatalyst: Pd(PPh₃)₄ is a common choice as it is a Pd(0) source. If using a Pd(II) source like PdCl₂(PPh₃)₂, an in situ reduction to Pd(0) is required, which can be facilitated by the amine base or other additives.[1]

-

Copper(I) Iodide: CuI is the most common copper co-catalyst and is crucial for the activation of the alkyne.[1][9]

-

Base: An amine base is essential for the deprotonation of the terminal alkyne.[8] Triethylamine is a common choice, but for sterically hindered substrates, a bulkier base like DIPA or DIPEA may be beneficial.

-

Solvent: THF and DMF are common solvents for Sonogashira couplings due to their ability to dissolve the reagents and their relatively high boiling points, which allow for heating if necessary.[10]

Protocol 2: Copper-Free Sonogashira Coupling

In some cases, the copper co-catalyst can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products.[11] Copper-free protocols have been developed to circumvent this issue.[3][12][13]

Reaction Setup:

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-tert-butyl-4-iodoaniline (1.0 mmol, 1.0 equiv).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a bulky phosphine ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) precursor).[2][7]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed solvent (e.g., THF or DMF).

-

Add a suitable base. For copper-free conditions, a stronger base like an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an amine base in combination with a silver salt (as a scavenger for the iodide) may be necessary.[14] A recent development suggests tetrabutylammonium acetate as an effective base for ligand- and copper-free conditions.[14]

-

Add phenylacetylene (1.2 mmol, 1.2 equiv).

-

Stir the reaction mixture, typically at an elevated temperature (e.g., 60-100 °C), and monitor its progress.

-

Follow the workup and purification procedure as described in Protocol 1.

Rationale for Copper-Free Conditions:

-

Ligand Choice: In the absence of copper, the choice of ligand for the palladium catalyst becomes even more critical. Bulky, electron-rich phosphine ligands or NHCs can promote the catalytic cycle.[2]

-

Base Selection: The base must be strong enough to deprotonate the alkyne without the assistance of the copper(I) salt.

Data Presentation: Summary of Reaction Parameters

| Parameter | Protocol 1 (Copper-Cocatalyzed) | Protocol 2 (Copper-Free) | Rationale |

| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ with ligand | Pd(0) is the active catalyst. Pd(II) sources are reduced in situ. |

| Palladium Loading | 1-5 mol% | 1-5 mol% | Higher loadings may be needed for challenging substrates. |

| Copper Co-catalyst | CuI (2-10 mol%) | None | CuI activates the alkyne but can cause homocoupling. |

| Ligand | PPh₃ (often inherent in catalyst) | Bulky phosphines (e.g., P(t-Bu)₃) or NHCs | Ligands stabilize the palladium catalyst and influence its reactivity. |

| Base | TEA, DIPA, DIPEA | K₂CO₃, Cs₂CO₃, TBA-OAc | The base deprotonates the alkyne. |

| Solvent | THF, DMF | THF, DMF, Toluene | The solvent must dissolve all reactants and be stable at the reaction temperature. |

| Temperature | Room Temperature to 60 °C | 60-100 °C | Higher temperatures are often required for copper-free conditions. |

Experimental Workflow Visualization

Caption: A generalized workflow for the Sonogashira coupling reaction.

Conclusion and Future Perspectives

The Sonogashira coupling of 2-tert-butyl-4-iodoaniline provides a reliable and versatile route to a range of valuable arylethynyl aniline derivatives. The choice between a classic copper-cocatalyzed protocol and a copper-free variant will depend on the specific alkyne substrate and the desired purity of the final product. For sterically demanding substrates like 2-tert-butyl-4-iodoaniline, careful optimization of the ligand, base, and temperature may be necessary to achieve high yields.

Future research in this area will likely focus on the development of more active and robust catalyst systems that can operate under even milder conditions and with lower catalyst loadings. The use of heterogeneous catalysts, which can be easily recovered and reused, is also a promising avenue for making this important transformation more sustainable and cost-effective.[10][15] Furthermore, palladium-free Sonogashira-type couplings are an emerging area of interest.[16][17][18]

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

YouTube. Sonogashira coupling. Available at: [Link]

-

Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

-

National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

-

MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

-

ResearchGate. A Convenient, Efficient and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available at: [Link]

-

ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

-

ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Search Results for "Sonogashira". Available at: [Link]

-

Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available at: [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by alkynylation. Available at: [Link]

-

ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

-

ResearchGate. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. Available at: [Link]

-

National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

-

MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

-

PubMed. Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. mdpi.com [mdpi.com]

- 11. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Synthesis of heterocyclic compounds from 2-Tert-butyl-4-iodoaniline

An in-depth guide to the synthesis of heterocyclic compounds from 2-tert-butyl-4-iodoaniline, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes, step-by-step protocols, and mechanistic insights into the construction of valuable heterocyclic scaffolds.

Introduction: The Strategic Value of 2-tert-butyl-4-iodoaniline

2-tert-butyl-4-iodoaniline is a highly valuable and versatile building block in modern organic synthesis. Its structure is strategically designed for the efficient construction of complex heterocyclic systems. The molecule incorporates three key features:

-

Aniline Nucleophilicity : The amino group (–NH₂) serves as a potent nucleophile, enabling a wide range of C-N bond-forming reactions, including aminations and cyclizations.

-

Reactive C-I Bond : The carbon-iodine bond is the most reactive among aryl halides for metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon or heteroatom substituents at the ortho position to the amine, a critical step for subsequent cyclization.

-

Steric Directing Group : The bulky tert-butyl group, positioned ortho to the amine and meta to the iodine, exerts significant steric influence. This can enhance regioselectivity in certain reactions and modulate the electronic properties and solubility of both intermediates and final products.

This combination makes 2-tert-butyl-4-iodoaniline an ideal precursor for synthesizing a variety of heterocyclic cores, such as indoles and carbazoles, which are privileged structures in medicinal chemistry and materials science.[1] This guide details field-proven protocols for leveraging this substrate in key synthetic transformations.

Application 1: Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural products.[1][2] A robust and highly efficient two-step sequence to access substituted indoles from 2-tert-butyl-4-iodoaniline involves an initial Palladium-Copper catalyzed Sonogashira coupling followed by an intramolecular cyclization.[3]

Overall Reaction Scheme

The process begins with the coupling of 2-tert-butyl-4-iodoaniline with a terminal alkyne to form a 2-alkynyl-aniline intermediate. This intermediate is then cyclized to afford the indole scaffold.

Caption: General workflow for indole synthesis.

Mechanistic Insights: The Sonogashira Catalytic Cycle

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[4] It operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle : Copper(I) reacts with the terminal alkyne in the presence of a base to form the key copper(I) acetylide species. This intermediate is crucial for transferring the acetylide group to the palladium center.

Caption: The interconnected Pd and Cu catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-tert-butyl-6-iodoaniline

This protocol describes the Sonogashira coupling of 2-tert-butyl-4-iodoaniline with phenylacetylene.

Materials and Equipment:

-

2-tert-butyl-4-iodoaniline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Schlenk flask or sealed reaction vial

-

Standard glassware for work-up and purification

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 2-tert-butyl-4-iodoaniline (1.0 equiv., e.g., 2.89 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv., 140 mg, 0.2 mmol), and CuI (0.04 equiv., 76 mg, 0.4 mmol).

-

Solvent and Reagent Addition : Add anhydrous toluene (40 mL) and anhydrous triethylamine (2.0 equiv., 2.8 mL, 20.0 mmol). Stir the mixture to dissolve the solids.

-

Alkyne Addition : Add phenylacetylene (1.1 equiv., 1.2 mL, 11.0 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions : Heat the reaction mixture to 50 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[1]

-

Work-up :

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

-

Dissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 25 mL) and brine (25 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

-

-

Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)-4-tert-butyl-6-iodoaniline.